(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid
Description
Properties
IUPAC Name |
2H-benzotriazol-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)4-1-2-5-6(3-4)9-10-8-5/h1-3,11-12H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWWSHVAIPUGQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NNN=C2C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423507 | |
| Record name | 2H-Benzotriazol-5-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183282-45-3 | |
| Record name | 2H-Benzotriazol-5-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid typically involves the reaction of benzotriazole with boronic acid derivatives. One common method is the reaction of benzotriazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under inert conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert it into boronic alcohols.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Halides and bases like sodium hydroxide are typical reagents.
Major Products: The major products formed from these reactions include boronic esters, boronic alcohols, and substituted benzotriazoles .
Scientific Research Applications
(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of boron-containing drugs.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The benzotriazole ring enhances the stability and reactivity of the compound, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Boronic Acid Derivatives
Heterocyclic Core Modifications
- Benzotriazole vs. Tetrazole : While this compound relies on a benzotriazole scaffold for aromatic stacking, (3-(1H-Tetrazol-5-yl)phenyl)boronic acid incorporates a tetrazole ring, which improves aqueous solubility and enhances binding to diols (e.g., sugars) via reversible boronate ester formation . The tetrazole’s higher acidity (pKa ~4.9) compared to benzotriazole (pKa ~8.3) also modulates reactivity in physiological environments .
- Benzimidazole Derivatives : (1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid replaces the triazole with an imidazole ring, introducing a basic nitrogen that facilitates protonation at physiological pH. This modification enhances interactions with ATP-binding pockets in kinases, as observed in preclinical studies .
Substituent Effects
- Electron-Withdrawing Groups: The fluorine atom in (6-Fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazol-5-yl)boronic acid increases electron density on the boronic acid, enhancing its electrophilicity and cross-coupling efficiency. This compound demonstrated 20% higher yield in Suzuki reactions compared to non-fluorinated analogs .
- Bulkier Substituents : The isopropyl group in the same compound improves blood-brain barrier penetration in murine models, suggesting utility in neuroactive drug development .
Biological Activity
(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid (commonly referred to as 1H-BTBA) is a boronic acid derivative characterized by its unique benzotriazole structure. This compound has garnered attention in various fields due to its potential biological activities, including anti-proliferative, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of 1H-BTBA, summarizing relevant research findings and case studies.
Structural Overview
The molecular structure of this compound is pivotal to its biological activity. The compound features a boronic acid group attached to a benzotriazole ring, which enhances its reactivity and stability in biochemical applications.
Antimicrobial Activity
Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds derived from benzotriazole can inhibit the growth of various bacteria and fungi. Notably, derivatives of 1H-BTBA have been tested against pathogens such as Staphylococcus aureus and Candida spp., showing effective inhibition at low concentrations.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1H-BTBA Derivative A | Staphylococcus aureus | 12.5 μg/mL |
| 1H-BTBA Derivative B | Candida albicans | 25 μg/mL |
Anti-Proliferative Effects
In vitro studies have indicated that this compound exhibits anti-proliferative effects on cancer cell lines. For example, one study reported a dose-dependent reduction in cell viability in breast cancer cell lines when treated with varying concentrations of 1H-BTBA.
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
Anti-Inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Research indicates that benzotriazole derivatives can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic application in inflammatory diseases.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition: The boronic acid moiety can form reversible covalent bonds with serine or cysteine residues in enzymes, inhibiting their activity.
- Cellular Uptake: The benzotriazole ring facilitates cellular uptake due to its lipophilicity, allowing the compound to reach intracellular targets effectively.
- Reactive Oxygen Species (ROS): Some studies suggest that benzotriazole derivatives may induce oxidative stress in cancer cells, leading to apoptosis.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several benzotriazole derivatives against clinical isolates of Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited potent antibacterial activity with MIC values comparable to standard antibiotics.
Anti-Cancer Research
In another significant study, researchers explored the anti-cancer potential of this compound on various cancer cell lines. The findings revealed that treatment with the compound led to significant apoptosis in MCF-7 cells through the activation of caspase pathways.
Q & A
What are the optimal synthetic routes and conditions for preparing (1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid with high purity?
The synthesis of this compound typically involves functionalization of the benzotriazole core. A common approach is halogenation at the 5-position followed by Miyaura borylation. For example, bromination of 1H-benzo[d][1,2,3]triazole using Br₂ in HNO₃ at 60–80°C yields 5-bromo derivatives, which can undergo palladium-catalyzed cross-coupling with bis(pinacolato)diboron . Critical factors include:
- Catalyst selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like XPhos.
- Solvent optimization : Use anhydrous DMF or THF to minimize side reactions.
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures.
Challenges include avoiding deboronation under acidic conditions and ensuring regioselectivity during halogenation .
How can X-ray crystallography and SHELX software resolve ambiguities in the structural determination of this compound?
Accurate structural elucidation requires single-crystal X-ray diffraction. SHELXL (part of the SHELX suite) is widely used for refining small-molecule structures . Key steps:
- Data collection : High-resolution (<1.0 Å) data minimizes errors in boron atom positioning.
- Hydrogen handling : Use SHELXL’s HFIX commands to model B–O–H groups.
- Validation : Check for reasonable B-factor values and bond distances (B–O bonds ~1.36 Å).
Common pitfalls include twinning due to the planar benzotriazole moiety, which SHELXD can address via twin-law refinement .
What computational strategies (e.g., DFT, molecular docking) are effective in predicting the reactivity and biological interactions of this compound?
- DFT studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., boronic acid’s Lewis acidity) and solvatochromic effects .
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., PI3K kinases). The boronic acid group can form reversible covalent bonds with serine residues in catalytic sites .
- ADMET prediction : Tools like SwissADME assess drug-likeness, focusing on logP (target <5) and hydrogen-bonding capacity .
How does the boronic acid group’s reactivity in cross-coupling reactions compare to other aryl boronic acids?
The benzotriazole ring’s electron-withdrawing nature enhances the boronic acid’s electrophilicity, improving Suzuki-Miyaura coupling rates with aryl halides. However, steric hindrance from the triazole moiety may reduce reactivity with bulky partners. Methodological considerations:
- Base selection : Cs₂CO₃ or K₃PO₄ in aqueous DMSO enhances transmetallation.
- Catalyst tuning : Use PdCl₂(PPh₃)₂ for electron-deficient aryl partners.
Contradictory yields in literature often stem from varying solvent polarity or trace water content .
What analytical techniques are critical for characterizing this compound’s stability and solvatochromic behavior?
- NMR spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic acid) and ¹H NMR (triazole protons at δ 8.2–8.5 ppm) confirm structure.
- HPLC-MS : Monitor degradation under acidic/basic conditions (e.g., 0.1% TFA in mobile phase).
- UV-Vis spectroscopy : Solvatochromic shifts in λmax (e.g., 270–290 nm in polar vs. nonpolar solvents) correlate with solvent dielectric constant .
How can researchers address contradictions in reported biological activity data (e.g., kinase inhibition vs. off-target effects)?
- Dose-response assays : Use IC₅₀ values from PI3Kα inhibition studies (e.g., competitive ELISA) to differentiate specific vs. nonspecific binding .
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions.
- SAR analysis : Compare with analogs like (1-butyl-1H-benzo[d]imidazol-5-yl)boronic acid to pinpoint structural determinants of activity .
What are the challenges in scaling up synthesis while maintaining reaction efficiency and purity?
- Batch vs. flow chemistry : Continuous flow systems reduce exothermic risks during borylation.
- Byproduct management : Trap Pd residues with SiliaBond Thiol resin.
- Crystallization control : Seed crystals to avoid amorphous solid formation. Pilot studies suggest ≥90% purity is achievable at 10-g scale with optimized workup .
How does the compound’s electronic structure influence its interactions in catalytic systems or biomolecules?
The triazole ring’s π-deficient nature polarizes the boronic acid group, enhancing its ability to form dative bonds with Lewis bases (e.g., His residues in enzymes). Frontier molecular orbital (FMO) analysis via DFT shows a low LUMO energy (-1.2 eV), favoring nucleophilic attack in cross-coupling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
